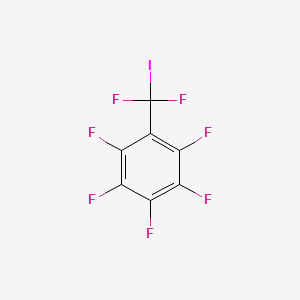

Heptafluorobenzyl iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGPFZDZIZYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346469 | |

| Record name | Heptafluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79865-03-5 | |

| Record name | Heptafluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobenzyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Heptafluorobenzyl Iodide

An In-Depth Technical Guide to the Synthesis and Purification of Heptafluorobenzyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its utility stems from the unique properties imparted by the seven fluorine atoms, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins[1]. This compound serves as a key building block for introducing the heptafluorobenzyl moiety into complex molecules, making a reliable and well-understood synthetic and purification protocol essential for researchers.

This guide provides a comprehensive overview of the synthesis of this compound via the Finkelstein reaction, details robust purification methodologies, and outlines critical safety and handling procedures. The focus is not merely on the procedural steps but on the underlying chemical principles and the rationale behind experimental choices, ensuring a reproducible and scalable process.

Part 1: Synthesis via Aromatic Finkelstein Reaction

The conversion of heptafluorobenzyl bromide (or chloride) to this compound is most effectively achieved through the Finkelstein reaction. This reaction is a cornerstone of organic synthesis for halogen exchange and operates via a bimolecular nucleophilic substitution (SN2) mechanism[2][3][4].

The Underlying Mechanism and Rationale

The Finkelstein reaction is an equilibrium process.[2] The classic approach to drive the reaction toward the desired product is to exploit the differential solubility of halide salts in a suitable solvent.[2][3]

-

Reaction: C₆F₅CF₂Br + NaI ⇌ C₆F₅CF₂I + NaBr↓

-

Causality of Component Selection:

-

Substrate: Heptafluorobenzyl bromide is an excellent substrate. The benzylic carbon is activated towards SN2 attack, and bromide is a good leaving group.

-

Nucleophile & Solvent System: Sodium iodide (NaI) is used as the iodide source. The genius of the Finkelstein reaction lies in the choice of acetone as the solvent. NaI is soluble in acetone, whereas the sodium bromide (NaBr) or sodium chloride (NaCl) byproduct is not.[2][4] This insolubility causes the NaBr to precipitate out of the solution as it forms, effectively removing it from the equilibrium. According to Le Châtelier's principle, this continuous removal of a product shifts the equilibrium to the right, driving the reaction to completion.[3]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Reagents and Equipment:

-

Heptafluorobenzyl bromide

-

Sodium iodide (NaI), dried

-

Acetone (anhydrous)

-

Diethyl ether

-

5% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup

Procedure:

-

Preparation: In a round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: To a separate flask equipped with a reflux condenser, add heptafluorobenzyl bromide (1.0 equivalent) and a stir bar. Add the sodium iodide/acetone solution to this flask.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 56°C) with vigorous stirring. A white precipitate of sodium bromide should begin to form.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting bromide is consumed (typically 2-4 hours).

-

Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated sodium bromide. Wash the filter cake with a small amount of fresh acetone.

-

Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

A 5% aqueous solution of sodium thiosulfate (to quench any trace iodine, which appears as a purple/brown color).

-

Water.

-

Saturated brine solution (to aid in the separation of layers).

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.

Part 2: Purification of this compound

The crude product from the synthesis will contain residual solvent and potentially unreacted starting material or minor byproducts. Purification is essential to achieve the high purity required for subsequent applications. The two most effective methods are vacuum distillation and flash column chromatography.

Physical Properties for Purification

| Property | Value | Source |

| Molecular Weight | 343.97 g/mol | [5][6] |

| Boiling Point | 153 °C (at atm. pressure) | [5][7][8][9] |

| Density | 2.185 g/mL at 25 °C | [5][7][8][9] |

| Refractive Index | n20/D 1.47 | [5][7][8] |

Comparison of Purification Techniques

| Feature | Vacuum Distillation | Flash Column Chromatography |

| Principle | Separation based on differences in boiling points. | Separation based on differential partitioning between a stationary and mobile phase.[10] |

| Best For | Separating from non-volatile impurities or compounds with significantly different boiling points. Good for larger scales. | Separating compounds with similar boiling points but different polarities. Excellent for achieving very high purity. |

| Advantages | Can be faster for large quantities; yields a solvent-free product directly. | High resolution and purity; versatile for various impurity profiles. |

| Disadvantages | Requires a vacuum setup; potential for thermal decomposition if the compound is not stable at its reduced-pressure boiling point. | More time-consuming and labor-intensive; requires significant solvent volumes; product is isolated in solvent fractions.[10] |

Purification Workflow Diagram

Caption: Alternative workflows for the purification of this compound.

Detailed Experimental Protocol: Flash Column Chromatography

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Eluent: Hexanes and Ethyl Acetate (EtOAc), HPLC grade

-

Glass chromatography column

-

Air pressure or pump for flash conditions

-

Test tubes for fraction collection

-

TLC plates for analysis

Procedure:

-

Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a low-polarity mixture like 98:2 Hexanes:EtOAc. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[11]

-

Column Packing: Prepare the column by "wet-packing": slurry the silica gel in the initial, low-polarity eluent and pour it into the column.[12] Allow it to settle, and then gently apply pressure to pack the bed firmly, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent like pure hexane). Carefully add this solution to the top of the silica bed. Alternatively, for less soluble materials, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[11]

-

Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a rapid flow rate.[12] Collect the eluate in fractions.

-

Fraction Analysis: Spot each fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[9] It is also an irritant.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14] If there is a risk of splashing, a face shield is recommended.[14]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[13][14]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[13][16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The material is light-sensitive and should be stored protected from light.

References

- 1. researchgate.net [researchgate.net]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. This compound CAS#: 79865-03-5 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 79865-03-5 [chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 79865-03-5 [amp.chemicalbook.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Purification [chem.rochester.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. lookchem.com [lookchem.com]

- 16. canbipharm.com [canbipharm.com]

Introduction: The Role of Heptafluorobenzyl Iodide in Advanced Analytical Chemistry

An In-Depth Technical Guide to Heptafluorobenzyl Iodide (CAS: 79865-03-5)

For Researchers, Scientists, and Drug Development Professionals

This compound (C₇F₇I) is a halogenated aromatic compound of significant interest in the fields of analytical chemistry, proteomics, and pharmaceutical analysis.[1][2] While not as extensively documented as its bromide analogue, its utility lies in its function as a derivatizing agent. The introduction of the heptafluorobenzyl moiety to an analyte molecule dramatically enhances its detectability in sensitive analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS).

The core principle behind its application is the high electronegativity of the seven fluorine atoms. This property makes the heptafluorobenzyl group a strong electron-capturing entity. When a molecule is "tagged" with this group, its response in detectors like an Electron Capture Detector (ECD) or in Negative-Ion Chemical Ionization (NICI) mass spectrometry is amplified by several orders of magnitude. This allows for the ultra-trace quantification of various analytes that would otherwise be difficult to detect. This guide provides a comprehensive overview of its properties, reactivity, applications, and safe handling protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory setting. These properties dictate its storage, handling, and behavior in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 79865-03-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇F₇I | [1][2][4][6][7][8] |

| Molecular Weight | 343.97 g/mol | [1][2][4][5][6][7] |

| Boiling Point | 153 °C (literature) | [3][4][6][9] |

| Density | 2.185 g/mL at 25 °C (literature) | [3][4][6][9] |

| Refractive Index (n20/D) | 1.47 (literature) | [3][4][6][9] |

| Flash Point | > 230 °F (> 110 °C) | [4][7] |

| Appearance | Not specified, but related compounds are typically liquids | N/A |

| Synonyms | 1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene | [4][6][7] |

Core Reactivity and Mechanism of Derivatization

The primary utility of this compound stems from its reactivity as an electrophilic alkylating agent. The carbon atom attached to the iodine is electron-deficient due to the inductive effect of the adjacent fluorine atoms and the iodine atom's ability to act as a leaving group.

This enables a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. A wide range of nucleophilic functional groups present in analytes of interest can displace the iodide ion, forming a stable covalent bond with the heptafluorobenzyl group.

Key Nucleophiles for Derivatization:

-

Phenols and Thiols: The acidic protons on hydroxyl and sulfhydryl groups can be removed by a mild base, creating potent phenoxide or thiolate nucleophiles that readily react.

-

Amines: Primary and secondary amines are sufficiently nucleophilic to directly attack the reagent.[10]

-

Carboxylic Acids: The carboxylate anion, formed by deprotonation, can be derivatized.

-

Inorganic Anions: Similar reagents like Pentafluorobenzyl bromide (PFB-Br) are known to react with inorganic anions such as nitrite and cyanide.[11]

The resulting derivative is typically more volatile, thermally stable, and far more responsive to electron-capture based detection methods than the original analyte.[11]

Application Workflow: Derivatization for GC-MS Analysis

The following diagram and protocol outline a typical workflow for using this compound to derivatize a model analyte (e.g., a phenol) for subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for analyte derivatization using this compound.

Detailed Experimental Protocol: Derivatization of 4-chlorophenol

This protocol serves as a validated starting point. Researchers should optimize parameters such as reaction time, temperature, and reagent concentrations for their specific analyte and matrix.

Materials:

-

This compound (HFB-I)

-

4-chlorophenol (model analyte)

-

Acetonitrile (ACN), HPLC grade

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Hexane, HPLC grade

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

-

2 mL GC vials with screw caps and septa

Procedure:

-

Standard/Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-chlorophenol in acetonitrile.

-

In a 2 mL GC vial, add 100 µL of the sample or standard solution.

-

Causality: Acetonitrile is a common polar aprotic solvent that effectively dissolves the reactants without interfering with the Sₙ2 reaction.

-

-

Addition of Base:

-

Add approximately 10-15 mg of anhydrous potassium carbonate to the vial.

-

Causality: The solid base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide anion, which is essential for initiating the Sₙ2 attack. Using a solid base simplifies the subsequent workup.

-

-

Addition of Derivatizing Agent:

-

Prepare a 10% (v/v) solution of this compound in acetonitrile.

-

Add 100 µL of the HFB-I solution to the GC vial. A molar excess of the derivatizing agent is crucial to drive the reaction to completion.

-

-

Reaction Incubation:

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a heating block or oven at 60 °C for 1 hour.

-

Causality: Heating increases the reaction rate, ensuring complete derivatization within a reasonable timeframe.

-

-

Reaction Quench and Extraction:

-

After incubation, allow the vial to cool to room temperature.

-

Add 1 mL of deionized water to quench the reaction and dissolve the potassium salts.

-

Add 1 mL of hexane, cap the vial, and vortex vigorously for 1 minute for liquid-liquid extraction.

-

Causality: The derivatized product is nonpolar and will partition into the hexane layer, while the excess polar reagents and salts remain in the aqueous layer.

-

-

Sample Cleanup and Final Preparation:

-

Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane solution to a final GC vial for analysis.

-

Causality: Water must be removed as it is detrimental to most GC columns and can interfere with ionization in the MS source.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final hexane solution into the GC-MS system.

-

Utilize a suitable GC column (e.g., DB-5ms) and temperature program.

-

Operate the mass spectrometer in Negative-Ion Chemical Ionization (NICI) mode, monitoring for the characteristic fragment ions of the derivatized 4-chlorophenol.

-

Safety, Handling, and Storage

As a reactive halogenated compound, this compound requires careful handling to ensure laboratory safety.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14][15]

-

Health Hazards: The compound is classified as an irritant and is harmful if it comes into contact with skin, is inhaled, or is swallowed.[7][12] It can cause serious irritation to the eyes and skin.[12][13]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[12][14][15] It may be light-sensitive and should be stored protected from light.[14][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, finely powdered metals, and alcohols.[12]

-

Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations for hazardous chemical waste.[12]

Conclusion

This compound is a potent derivatizing agent that serves a critical role in the trace-level analysis of a diverse range of chemical compounds. Its ability to introduce a highly electron-capturing tag onto nucleophilic analytes makes it an invaluable tool for researchers in drug development, environmental science, and toxicology. By understanding its fundamental properties, reactivity, and safe handling procedures, scientists can effectively leverage this reagent to achieve the low detection limits required in modern analytical workflows.

References

- 1. scbt.com [scbt.com]

- 2. 79865-03-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 79865-03-5 [chemicalbook.com]

- 4. 79865-03-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 79865-03-5 [amp.chemicalbook.com]

- 8. This compound | C7F7I | CID 612419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 79865-03-5 [m.chemicalbook.com]

- 10. The use of [18F]4-fluorobenzyl iodide (FBI) in PET radiotracer synthesis: model alkylation studies and its application in the design of dopamine D1 and D2 receptor-based imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Heptafluorobenzyl Iodide: A Comprehensive Technical Guide for Advanced Analytical Applications

Introduction: The Need for Enhanced Sensitivity and Selectivity in Modern Analytics

In the landscape of pharmaceutical research and development, the demand for analytical methodologies with ultra-high sensitivity and specificity is paramount. The characterization of drug candidates, the elucidation of metabolic pathways, and the quantification of trace-level biomarkers necessitate techniques that can reliably detect and measure molecules of interest within complex biological matrices. Heptafluorobenzyl iodide has emerged as a critical tool in the analytical chemist's arsenal, particularly as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). Its application allows for the transformation of polar, non-volatile analytes into derivatives with superior chromatographic and mass spectrometric properties, thereby enabling their robust and sensitive detection. This guide provides an in-depth exploration of this compound, from its fundamental molecular characteristics to its practical applications in the laboratory.

Core Molecular Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. This section details its key molecular identifiers and characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇F₇I | [1][2][3] |

| Molecular Weight | 343.97 g/mol | [1][2][3] |

| CAS Number | 79865-03-5 | [1][2] |

| Boiling Point | 153 °C (lit.) | [2] |

| Density | 2.185 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.47 (lit.) | [2] |

The Chemistry of Derivatization: Mechanism and Rationale

This compound is primarily employed as a derivatizing agent to enhance the volatility and detectability of a wide range of analytes, particularly those containing active hydrogen atoms such as phenols, thiols, and steroids.[2][4] The derivatization process is a nucleophilic substitution reaction, which proceeds via an Sₙ2 (substitution nucleophilic bimolecular) mechanism.

In this reaction, the nucleophilic atom of the analyte (e.g., the oxygen in a hydroxyl group or the sulfur in a thiol group) attacks the benzylic carbon of this compound. This carbon is electrophilic due to the inductive effect of the fluorine atoms on the aromatic ring and the polarizability of the carbon-iodine bond. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable heptafluorobenzyl ether or thioether derivative.

The rationale for this derivatization strategy is twofold:

-

Increased Volatility: The polar functional groups of the analyte are masked by the bulky, nonpolar heptafluorobenzyl group, which significantly increases the volatility of the derivative, making it amenable to GC analysis.[4]

-

Enhanced Sensitivity: The seven fluorine atoms in the heptafluorobenzyl moiety make the derivative highly electronegative. This property is particularly advantageous for detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), which can provide femtogram-level sensitivity.

Caption: Generalized SN2 mechanism for the derivatization of an analyte with this compound.

Synthesis of this compound

While this compound is commercially available, an understanding of its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic route to alkyl iodides from their corresponding bromides or chlorides is the Finkelstein reaction.[5] This reaction involves the treatment of an alkyl halide with an excess of sodium iodide in a solvent like acetone, where sodium iodide is soluble, but the resulting sodium chloride or bromide is not, thus driving the reaction to completion.[5]

References

Heptafluorobenzyl Iodide: A Comprehensive Guide to Reactivity with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptafluorobenzyl iodide (C7F7I) is a specialized reagent characterized by a highly electrophilic benzylic carbon and an excellent iodide leaving group. These features are a direct consequence of the potent electron-withdrawing nature of the heptafluorinated aromatic ring. This guide provides a detailed exploration of the reactivity of this compound with a range of common nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based species. The predominant reaction pathway is the bimolecular nucleophilic substitution (SN2) mechanism, driven by the steric accessibility of the primary carbon and the electronic activation conferred by the perfluorinated ring. This document details the underlying mechanistic principles, provides field-tested experimental protocols, and discusses the strategic application of this reagent in medicinal chemistry and analytical derivatization.

Introduction: The Unique Chemistry of this compound

This compound, with the chemical formula C7F7I, is a structurally unique benzyl halide. Its reactivity is dominated by two key features stemming from its perfluorinated aromatic system.

1.1 The Activating Power of the Heptafluorobenzyl Group The seven fluorine atoms on the aromatic ring exert a powerful negative inductive effect (-I). Fluorine's high electronegativity withdraws electron density from the entire molecule, most significantly from the benzylic methylene (-CH2-) group.[1][2] This electron withdrawal creates a highly electron-deficient, or electrophilic, carbon center, priming it for attack by electron-rich nucleophiles.

1.2 The Carbon-Iodine Bond: An Ideal Leaving Group The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[3] The iodide ion (I-) is a large, highly polarizable, and stable anion, making it an excellent leaving group in nucleophilic substitution reactions.[4] The combination of a highly activated substrate and a superb leaving group renders this compound significantly more reactive than its non-fluorinated counterpart, benzyl iodide.

The SN2 Pathway: The Core Reactivity

The reaction of this compound with nucleophiles proceeds almost exclusively through the SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[5][6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, as described by the rate law: rate = k[C7F7CH2I][Nu].[7] This bimolecular dependency underscores the importance of reactant concentrations in controlling reaction times.

Mechanistic Visualization

The SN2 reaction involves a "backside attack" where the nucleophile approaches the carbon atom from the side opposite the leaving group.[5] This leads to a trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate before inverting its stereochemical configuration (a Walden inversion).[4][5]

References

Heptafluorobenzyl Iodide vs. Pentafluorobenzyl Bromide: A Comparative Analysis of Structure, Reactivity, and Application

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

In the landscape of synthetic and analytical chemistry, benzyl halides are indispensable reagents for the alkylation of a wide array of nucleophiles. Among the most potent are the polyfluorinated benzyl halides, prized for their ability to introduce fluorinated tags that enhance detectability in analytical methods and modulate the properties of pharmaceutical compounds. This guide provides a detailed comparative analysis of two such reagents: Heptafluorobenzyl Iodide (HFB-I) and the more conventional Pentafluorobenzyl Bromide (PFB-Br). We will dissect their structural nuances, explore the resulting differences in reactivity from first principles, and provide field-proven insights into their practical applications, empowering researchers to make informed decisions for their specific experimental contexts.

Part 1: A Tale of Two Structures: Core Physicochemical and Electronic Differences

At first glance, HFB-I and PFB-Br share a common scaffold: a polyfluorinated phenyl ring attached to a halogenated methyl group. However, the seemingly subtle differences in their structures—the identity of the leaving group and the fluorination of the benzylic carbon—give rise to profoundly different chemical behaviors.

The core structural distinctions are:

-

The Leaving Group: HFB-I possesses an iodide atom, while PFB-Br has a bromide atom.

-

The Benzylic Carbon: HFB-I features a difluorinated benzylic carbon (-CF₂-), whereas PFB-Br has a non-fluorinated methylene (-CH₂-) group.

These differences manifest in their fundamental physicochemical properties, summarized below.

| Property | This compound (HFB-I) | Pentafluorobenzyl Bromide (PFB-Br) |

| CAS Number | 79865-03-5[1][2] | 1765-40-8[3][4] |

| Molecular Formula | C₇F₇I[5] | C₇H₂BrF₅[3] |

| Molecular Weight | 343.97 g/mol [1][6] | 260.99 g/mol [3][7] |

| Boiling Point | 153 °C[1] | 174-175 °C[4][8] |

| Density | 2.185 g/mL at 25 °C[1] | 1.728 g/mL at 25 °C[4][8] |

| Refractive Index | n20/D 1.470[1] | n20/D 1.471[4][8] |

Table 1: Comparison of key physicochemical properties for HFB-I and PFB-Br.

Electronic Effects: The Inductive Power of Fluorine

The pentafluorinated phenyl ring present in both molecules exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the benzylic carbon.[9] This makes the benzylic position highly susceptible to nucleophilic attack.

HFB-I takes this a step further. The two additional fluorine atoms on the benzylic carbon itself introduce an intense localized inductive pull. This significantly increases the partial positive charge (δ+) on the benzylic carbon, making it a "super-electrophile" compared to the analogous carbon in PFB-Br. This heightened electrophilicity is a primary driver for its increased reactivity.

Part 2: Reactivity and Mechanism: A Balance of Leaving Group Ability, Electrophilicity, and Sterics

Both HFB-I and PFB-Br are primary benzylic halides and thus react with nucleophiles predominantly through the Sɴ2 (bimolecular nucleophilic substitution) mechanism.[10] The rate and efficiency of this reaction are governed by a delicate interplay of three key factors.

Leaving Group Ability: The Decisive Advantage of Iodide

The cornerstone of a successful substitution reaction is the departure of the leaving group. A good leaving group is a stable, weakly basic species. In the halide series, leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻.

This is because iodide is a larger, more polarizable anion that can distribute its negative charge over a greater volume, making it more stable and less basic than bromide.[11][12][13] Furthermore, the Carbon-Iodine bond is significantly weaker and longer than the Carbon-Bromine bond, requiring less energy to break during the formation of the Sɴ2 transition state.[11][14]

Field Insight: This superior leaving group ability is the most significant factor contributing to the higher intrinsic reactivity of HFB-I over PFB-Br. Reactions with HFB-I can often proceed under milder conditions (lower temperatures, shorter reaction times) than those with PFB-Br.

Electrophilicity of the Reaction Center: The HFB-I "Super-Electrophile"

As discussed, the two benzylic fluorine atoms in HFB-I make its target carbon significantly more electron-deficient (more electrophilic) than the corresponding carbon in PFB-Br. This powerful inductive effect creates a stronger electrostatic attraction for incoming nucleophiles, which helps to accelerate the initial stages of the reaction.

Steric Hindrance: The Countervailing Force

The Sɴ2 mechanism requires a specific geometry of attack where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group (a "backside attack").[15] The rate of this reaction is highly sensitive to steric bulk around the reaction center.[16][17][18]

Herein lies the key trade-off for HFB-I. While the benzylic fluorine atoms enhance electrophilicity, they are also larger than hydrogen atoms. The -CF₂I moiety presents a more sterically crowded environment for the incoming nucleophile compared to the -CH₂Br group.[19] This increased steric hindrance can slow the reaction rate, partially offsetting the acceleration provided by the enhanced electrophilicity and superior leaving group.

Part 3: Applications & Experimental Protocols

The primary application for both reagents, particularly PFB-Br, is in chemical derivatization for trace analysis by gas chromatography (GC), often coupled with an electron-capture detector (ECD) or mass spectrometry (MS) in negative-ion chemical ionization (NICI) mode.[20][21][22][23] The polyfluorinated benzyl group is a potent electrophore, meaning it has a high affinity for capturing free electrons, which results in an exceptionally strong signal and enables detection at picogram or femtogram levels.[21][24]

PFB-Br is widely used to derivatize nucleophilic functional groups such as carboxylic acids, phenols, thiols, and amines, converting them into less polar, more volatile, and highly detectable PFB-esters, -ethers, or -amines.[8][25]

Protocol: General Method for Derivatization of Carboxylic Acids with PFB-Br for GC-MS Analysis

This protocol is a self-validating system representative of common laboratory practice.

-

Sample Preparation: To 100 µL of sample (e.g., plasma extract in acetonitrile), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Reagent Addition: Add 20 µL of a 10% (v/v) solution of PFB-Br in acetone and approximately 10 mg of anhydrous potassium carbonate (K₂CO₃) to serve as a base. For reactions in biphasic systems, a phase-transfer catalyst like 18-crown-6 ether may be employed.

-

Reaction Incubation: Tightly cap the reaction vial and heat at 60°C for 1 hour in a heating block or water bath.

-

Solvent Evaporation: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent for injection (e.g., hexane or ethyl acetate).

-

Analysis: Inject 1-2 µL of the final solution into the GC-MS for analysis.

Adapting the Protocol for this compound

Given the higher reactivity of HFB-I, this protocol can be adapted to potentially improve efficiency or reduce thermal degradation of sensitive analytes.

-

Trustworthiness through Optimization: A prudent approach is to perform a time-course and temperature-course experiment. One might test reaction temperatures of 30°C, 45°C, and 60°C, and time points of 15, 30, and 60 minutes.

-

Hypothesized Outcome: It is highly probable that optimal derivatization with HFB-I will be achieved at a lower temperature and/or in a shorter time frame (e.g., 45°C for 30 minutes) compared to PFB-Br. This is a direct consequence of the superior leaving group and enhanced electrophilicity.

Conclusion: Making an Authoritative Choice

The selection between this compound and Pentafluorobenzyl Bromide is a strategic decision based on the specific demands of the chemical task at hand.

-

Pentafluorobenzyl Bromide (PFB-Br) remains the workhorse and the standard choice. It is extensively documented, commercially available, and its reactivity is sufficient for a vast range of common nucleophiles.[20][21][24] Its lower reactivity can be an advantage, offering greater control and selectivity in complex matrices.

-

This compound (HFB-I) is the high-performance specialist. Its superior reactivity makes it the reagent of choice for alkylating weak or sterically hindered nucleophiles where PFB-Br may fail or require harsh conditions. It offers the potential for faster reactions and milder conditions, which is critical when working with thermally labile molecules.

For the drug development professional, PFB-Br is the reliable first choice for routine derivatization. However, when faced with challenging substrates or the need to optimize reaction efficiency, HFB-I represents a powerful, albeit more specialized, tool in the synthetic and analytical arsenal.

References

- 1. This compound CAS#: 79865-03-5 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 [sigmaaldrich.com]

- 5. This compound | C7F7I | CID 612419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 79865-03-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.com [brainly.com]

- 12. Solved Iodide is a better leaving group than bromide. But in | Chegg.com [chegg.com]

- 13. quora.com [quora.com]

- 14. Video: Leaving Groups [jove.com]

- 15. youtube.com [youtube.com]

- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 17. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 23. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

A Researcher's Guide to Heptafluorobenzyl Iodide: Sourcing, Applications, and Derivatization Protocols

Introduction: The Role of Heptafluorobenzyl Iodide in Sensitive Analysis

This compound (HFBI), identified by CAS Number 79865-03-5, is a specialized aromatic organic compound with the molecular formula C₇F₇I.[1][2] Its structure, featuring a heptafluorinated benzyl group attached to a highly reactive iodine atom, makes it an indispensable tool in modern analytical chemistry. HFBI serves as a powerful derivatizing agent, a substance that chemically modifies an analyte to produce a new compound with properties that are more suitable for analysis by techniques such as gas chromatography (GC).

The primary function of HFBI is to introduce the heptafluorobenzyl group onto molecules containing active hydrogen atoms, such as phenols, thiols, amines, and carboxylic acids. This process, known as derivatization, is critical for several reasons:

-

Enhanced Detectability: The seven fluorine atoms are highly electronegative, making the resulting derivative extremely sensitive to Electron Capture Detectors (ECD), a common detector for GC systems. This allows for the detection and quantification of analytes at ultra-trace levels, often in the picogram to femtogram range.

-

Improved Volatility and Thermal Stability: Many polar, non-volatile compounds cannot be directly analyzed by GC. Derivatization with HFBI masks the polar functional groups, increasing the molecule's volatility and stability at the high temperatures required for GC analysis.

-

Superior Chromatographic Properties: The derivatization process often leads to sharper, more symmetrical peaks, improving resolution and the overall quality of the chromatographic separation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for this compound, its core chemical principles, a detailed protocol for its application, and essential safety considerations.

Part 1: Commercial Sourcing and Procurement

Acquiring high-purity this compound is the foundational step for any successful derivatization procedure. The reagent is available from a range of specialized chemical suppliers, often with varying purity grades and quantities suitable for different research and development needs. When selecting a supplier, researchers should consider not only the listed purity but also the availability of Certificates of Analysis (CofA) to verify lot-specific data.

Below is a comparative table of prominent commercial suppliers for this compound (CAS 79865-03-5).

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95% - 97% | 1g, 5g, Custom | Often provides detailed safety data sheets and technical information. |

| Santa Cruz Biotechnology | Typically ≥97% | 1g, 5g, 10g | Product intended for research use only.[1] |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 1g, 5g | Known for high-purity reagents for organic synthesis and analysis. |

| Alfa Aesar (Thermo Fisher) | Varies by product | Gram to bulk scale | Offers a range of organofluorine compounds. |

| SynQuest Laboratories, Inc. | 90% | 250mg, 1g | Provides specialty fluorochemicals.[3] |

| Pure Chemistry Scientific Inc. | 97% | Min. Order: 1 Gram | Trading company offering various reagents.[4] |

| ChemicalBook | Varies | Varies | A directory connecting various global suppliers.[5][6] |

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's official website or catalog for the most current information.

Part 2: The Chemistry of Heptafluorobenzyl Derivatization

The efficacy of this compound as a derivatizing agent is rooted in the principles of nucleophilic substitution. The carbon atom attached to the iodine is electron-deficient due to the strong electron-withdrawing effect of the heptafluorobenzyl ring. This makes it highly susceptible to attack by nucleophiles—species with a lone pair of electrons, such as the oxygen in a phenol, the sulfur in a thiol, or the nitrogen in an amine.

The general mechanism proceeds as follows:

-

Deprotonation: A weak base (e.g., potassium carbonate) is used to deprotonate the analyte (R-XH), creating a more potent nucleophile (R-X⁻).

-

Nucleophilic Attack: The resulting anion attacks the electrophilic methylene (-CH₂-) carbon of HFBI.

-

Displacement: The iodide ion, an excellent leaving group, is displaced, forming the stable, derivatized analyte (R-X-CH₂-C₆F₅) and an iodide salt.

This reaction is highly efficient and can be performed under mild conditions, preserving the integrity of the original analyte's structure.

Caption: General mechanism of derivatization using this compound.

Part 3: Experimental Protocol - Derivatization of Phenolic Compounds for GC-ECD Analysis

This protocol provides a robust, field-proven method for the derivatization of trace phenolic compounds in an aqueous matrix (e.g., environmental water samples, biological fluids). The system is self-validating through the inclusion of an internal standard.

Materials:

-

This compound (HFBI), ≥97% purity

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, HPLC or GC-grade

-

Hexane, HPLC or GC-grade

-

Internal Standard (IS) solution (e.g., 4-bromophenol at 1 µg/mL in acetone)

-

Sample containing phenolic analytes

-

Deionized water, 18 MΩ·cm

-

Glassware: 15 mL screw-cap vials with PTFE-lined septa, pipettes

Workflow:

Caption: Experimental workflow for the derivatization and extraction of phenols.

Step-by-Step Methodology:

-

Sample Aliquoting: Pipette 10.0 mL of the aqueous sample into a 15 mL glass vial.

-

Causality: A precise starting volume is critical for accurate final concentration calculations.

-

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL internal standard solution to the vial.

-

Causality: The IS corrects for variations in reaction efficiency, extraction recovery, and injection volume, ensuring quantitative accuracy.

-

-

Basification: Add approximately 50 mg of anhydrous potassium carbonate. Vortex the vial for 30 seconds to dissolve.

-

Causality: K₂CO₃ acts as the base to deprotonate the acidic phenolic hydroxyl group, creating the phenoxide anion required for the nucleophilic attack. Anhydrous base is used to avoid introducing excess water.

-

-

Addition of HFBI Reagent: Add 100 µL of a freshly prepared 10% (w/v) solution of this compound in acetone.

-

Causality: Acetone is a polar aprotic solvent that dissolves both the aqueous and organic reagents, facilitating the reaction. The reagent is added in excess to drive the reaction to completion.

-

-

Reaction Incubation: Immediately cap the vial tightly and place it in a heating block or water bath at 60°C for 1 hour.

-

Causality: Heating increases the reaction kinetics, ensuring complete derivatization within a reasonable timeframe. A tightly sealed vial is essential to prevent the loss of volatile reactants and products.

-

-

Extraction: Remove the vial and allow it to cool to room temperature. Add 2.0 mL of hexane and vortex vigorously for 2 minutes.

-

Causality: The nonpolar heptafluorobenzyl derivatives have high solubility in hexane, allowing them to be efficiently extracted from the aqueous phase.

-

-

Phase Separation: Allow the vial to stand for 5-10 minutes for the aqueous and organic (hexane) layers to separate. Centrifugation can be used to expedite this process.

-

Sample Transfer for Analysis: Carefully transfer the upper hexane layer into a 2 mL autosampler vial. The sample is now ready for injection into the GC-ECD system.

Part 4: Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling.[3]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors. It is harmful if swallowed and causes severe skin burns and eye damage. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The compound can be sensitive to light, so storage in an amber vial or a dark location is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

Conclusion

This compound is a cornerstone derivatization agent for the trace analysis of a wide array of nucleophilic compounds. Its ability to enhance detectability and improve chromatographic performance makes it invaluable in environmental monitoring, clinical diagnostics, and pharmaceutical development. By understanding the underlying chemical principles, selecting a high-quality commercial source, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage the power of HFBI to achieve highly sensitive and accurate analytical results.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7F7I) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 79865-03-5 [amp.chemicalbook.com]

- 4. pusl.lookchem.com [pusl.lookchem.com]

- 5. This compound CAS#: 79865-03-5 [m.chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Heptafluorobenzyl Iodide (HFBI) Derivatization for Enhanced GC-MS Analysis: An Application Guide

Introduction: Unlocking Sensitivity and Selectivity in GC-MS

In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds. However, a significant portion of analytes, particularly those containing polar functional groups such as hydroxyls, thiols, and amines, exhibit poor chromatographic behavior. Their inherent polarity leads to issues like peak tailing, low volatility, and thermal instability, compromising analytical accuracy and sensitivity. Chemical derivatization emerges as a powerful strategy to overcome these limitations, and among the arsenal of derivatizing agents, Heptafluorobenzyl Iodide (HFBI) has carved a niche for its ability to create derivatives with exceptional properties for GC-MS analysis.

This technical guide provides a comprehensive overview of the this compound (HFBI) derivatization protocol. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, explore its diverse applications, and offer a troubleshooting guide to empower researchers, scientists, and drug development professionals in leveraging this technique for robust and sensitive GC-MS analysis.

The Chemical Rationale: Why this compound?

This compound is a potent acylation reagent that introduces a heptafluorobutyryl (HFB) group onto analytes containing active hydrogens. This chemical modification imparts several advantageous characteristics to the parent molecule:

-

Enhanced Volatility: The bulky, non-polar heptafluorobutyryl group masks the polar functional groups, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte. This is a fundamental prerequisite for successful elution and separation in gas chromatography.[1][2]

-

Improved Thermal Stability: Derivatization enhances the thermal stability of otherwise labile compounds, preventing their degradation at the high temperatures of the GC injector and column.[2]

-

Increased Sensitivity: The presence of seven fluorine atoms in the HFB group makes the derivative highly electronegative. This property dramatically enhances the signal response in electron capture detection (ECD) and can also provide characteristic fragmentation patterns in mass spectrometry, leading to lower limits of detection.

-

Superior Chromatographic Performance: The resulting derivatives are less polar and exhibit reduced interaction with active sites on the GC column and liner, leading to sharper, more symmetrical peaks and improved resolution.

A significant advantage of Heptafluorobutyrylimidazole (HFBI) over other acylating agents like heptafluorobutyric anhydride (HFBA) is the nature of its reaction byproduct. The derivatization reaction with HFBI yields imidazole, a non-acidic and relatively inert compound that does not harm the GC column.[1] In contrast, reagents like HFBA produce corrosive acidic byproducts that can degrade the stationary phase of the column if not meticulously removed prior to injection.[3]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The derivatization with HFBI proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the heteroatom (Nitrogen in amines, Oxygen in phenols, or Sulfur in thiols) of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the heptafluorobutyryl group in HFBI. The imidazole ring serves as an excellent leaving group, facilitating the reaction.

Diagram of the General Reaction Mechanism:

References

- 1. benchchem.com [benchchem.com]

- 2. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ultra-Trace Quantification of Phenolic Compounds in Environmental and Biological Matrices Using Heptafluorobenzyl Iodide (HFBI) Derivatization for GC-ECD and GC-MS Analysis

Abstract

Phenolic compounds are a class of environmental and biological contaminants of significant concern due to their toxicity and endocrine-disrupting potential even at trace levels.[1][2] Direct analysis by gas chromatography (GC) is often hindered by the high polarity and low volatility of these compounds, leading to poor peak shape and low sensitivity.[2][3] This application note presents a robust and highly sensitive method for the trace analysis of phenols through derivatization with Heptafluorobenzyl Iodide (HFBI). This process converts phenols into their corresponding heptafluorobenzyl (HFB) ethers, which are significantly more volatile, thermally stable, and highly responsive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). We provide a detailed theoretical background, a step-by-step protocol for sample preparation and derivatization, optimized GC conditions, and expert insights for method validation and troubleshooting.

Introduction: The Rationale for Derivatization

The accurate quantification of phenols in complex matrices like wastewater, soil, and plasma is critical for environmental monitoring and drug development. However, the polar hydroxyl group of phenols causes strong interactions with active sites in the GC system and leads to intermolecular hydrogen bonding, which reduces volatility.[3] Derivatization is a chemical modification technique that addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[4]

While several derivatization strategies exist, such as silylation and acylation, alkylation with an electrophoric reagent like this compound (HFBI) or its analogue, Pentafluorobenzyl Bromide (PFBBr), is the preferred method for ultra-trace analysis.[3][5][6] The resulting polyfluorinated ether derivatives exhibit exceptional volatility and, more importantly, possess a very high electron affinity. This property makes them ideal for analysis by highly sensitive and selective detectors like the Electron Capture Detector (ECD) or Mass Spectrometry in Negative Chemical Ionization mode (NCI-MS), which can achieve detection limits in the low femtogram (fg) range.[7][8]

Chemical Principle and Mechanism

The derivatization of phenols with this compound is a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. The reaction proceeds in two key steps under basic conditions:

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic benzylic carbon of HFBI. The highly stable iodide ion is displaced as a leaving group, resulting in the formation of a stable, non-polar heptafluorobenzyl ether derivative.

The polyfluorinated aromatic ring makes the resulting ether highly responsive to electron-capturing detectors.

Caption: HFBI Derivatization Mechanism via Williamson ether synthesis.

Comprehensive Experimental Protocol

This protocol is adapted from established methods for derivatization with analogous reagents, such as EPA Method 8041A for PFBBr.[6][9] Researchers should optimize reaction times and temperatures for their specific target phenols.[10]

Required Reagents and Materials

-

This compound (HFBI), 95%+ purity

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, HPLC or pesticide residue grade

-

Hexane, HPLC or pesticide residue grade

-

Methanol, HPLC grade

-

Deionized Water (18 MΩ·cm)

-

Phenol standards and internal standards (e.g., deuterated phenols)

-

Sample extraction apparatus (e.g., solid-phase extraction cartridges or liquid-liquid extraction funnels)

-

Reaction vials (2-4 mL) with PTFE-lined screw caps

-

Water bath or heating block

-

Nitrogen evaporation system

-

Vortex mixer

-

GC system with ECD or MS detector

Sample Preparation and Extraction

The initial extraction of phenols from the sample matrix is a critical step.

-

Aqueous Samples (e.g., Water):

-

Acidify 1 L of the sample to pH < 2 with concentrated H₂SO₄.

-

Spike with an appropriate internal standard.

-

Perform liquid-liquid extraction three times with 60 mL of dichloromethane (DCM).

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to ~1 mL using a nitrogen evaporator. Proceed with solvent exchange into 4 mL of acetone.[6]

-

-

Solid Samples (e.g., Soil, Tissue):

-

Mix the homogenized sample with anhydrous sodium sulfate to form a free-flowing powder.

-

Spike with an internal standard.

-

Perform Soxhlet extraction or accelerated solvent extraction (ASE) with an appropriate solvent mixture (e.g., acetone/hexane).

-

Concentrate the extract and perform a solvent exchange into acetone.

-

Derivatization Procedure

Expert Insight: This procedure should be performed in a fume hood. HFBI is a lachrymator. The complete exclusion of water is crucial as it can hydrolyze the reagent and reduce derivatization efficiency.[5]

-

Transfer 100 µL of the sample extract (in acetone) into a 2 mL reaction vial.

-

Add 100 µL of a 5% (w/v) HFBI solution in acetone.

-

Add 100 µL of a 30% (w/v) aqueous solution of potassium carbonate (K₂CO₃).

-

Immediately cap the vial tightly and vortex for 1 minute.

-

Place the vial in a water bath or heating block set to 60°C for 1 hour .[6] For some sterically hindered or less reactive phenols, reaction time and temperature may need to be increased (e.g., 80°C for up to 5 hours).[8]

-

After the reaction is complete, cool the vial to room temperature.

Post-Derivatization Workup

-

Add 1 mL of hexane to the reaction vial.

-

Add ~1 mL of deionized water to quench the reaction and dissolve the potassium carbonate.

-

Vortex vigorously for 1 minute to extract the HFB-phenol derivatives into the hexane layer.

-

Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial.

-

The sample is now ready for GC analysis.

Caption: Step-by-step workflow from sample preparation to analysis.

Instrumental Analysis: GC-ECD/MS

The high electron affinity of the HFB derivatives makes GC-ECD the ideal detector for sensitive and selective analysis.[11] For even greater specificity, GC-MS in Negative Chemical Ionization (NCI) mode is recommended, as it can generate abundant molecular ions or characteristic fragment ions with very low background noise.[8]

| Parameter | Recommended Condition | Rationale / Expert Insight |

| GC System | Agilent 8890 or equivalent | A system with precise electronic pneumatic control is essential for reproducible retention times. |

| Injector | Split/Splitless, 250°C | Splitless injection is required for trace analysis. A 1-minute splitless time is a good starting point. |

| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency. |

| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, HP-5ms) | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of phenol derivatives.[12] |

| Oven Program | 60°C (2 min), ramp 10°C/min to 300°C, hold 5 min | This program effectively separates volatile phenols while ensuring elution of less volatile ones. Optimize as needed. |

| Detector | ECD or MS (NCI Mode) | ECD: Set at 320°C. Highly sensitive to the electrophoric HFB group.[6] |

| MS (NCI): Source 150°C, Methane reagent gas. Offers superior selectivity and sensitivity over EI mode.[8] |

Trustworthiness: A Self-Validating System

To ensure the scientific integrity and trustworthiness of the results, the following quality control (QC) measures must be integrated into every analytical batch:

-

Method Blank: An aliquot of clean solvent is carried through the entire preparation and analysis process to check for contamination from reagents or glassware.

-

Internal Standard (IS): An isotopically-labeled analog of a target analyte or a compound with similar chemical properties not present in the sample is added at the beginning of the process. The IS corrects for variations in extraction efficiency and derivatization yield.

-

Matrix Spike / Matrix Spike Duplicate (MS/MSD): A known amount of target analytes is added to a duplicate pair of real samples before extraction. The recovery of the spiked analytes is used to assess matrix effects and method accuracy/precision.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.

Conclusion and Field-Proven Insights

The derivatization of phenols with this compound is a powerful technique that transforms a challenging analytical problem into a routine, ultra-sensitive measurement. By converting polar phenols into their volatile and highly electrophoric HFB ether derivatives, analysts can leverage the full potential of GC-ECD and GC-NCI-MS to achieve detection limits required for rigorous environmental and clinical monitoring.

Key Insights for Success:

-

Reagent Quality: Use high-purity HFBI. Impurities can lead to interfering peaks in the chromatogram.

-

Anhydrous Conditions: Moisture is the primary enemy of this derivatization reaction. Ensure all glassware is dry and use anhydrous reagents where possible.[5]

-

Analyte Specificity: Note that some phenols, particularly those with multiple electron-withdrawing groups like dinitrophenols, may derivatize with lower efficiency.[6][8] Method optimization is crucial for these compounds.

-

Confirmation: While GC-ECD is highly sensitive, it is not specific. For unambiguous identification, especially in complex matrices, confirmation using GC-MS is mandatory.

By following the detailed protocol and integrating the principles of quality control outlined here, researchers and drug development professionals can generate high-quality, defensible data for the trace analysis of phenolic compounds.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. NEMI Method Summary - 8041A [nemi.gov]

- 6. epa.gov [epa.gov]

- 7. gcms.cz [gcms.cz]

- 8. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. settek.com [settek.com]

- 10. Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The determination of phenols in water: gas chromatographic identification by means of the electron affinity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Ultrasensitive Determination of Environmental Contaminants using Heptafluorobenzyl Iodide (HFBI) Derivatization

Introduction: The Challenge of Trace Analysis in Complex Environmental Matrices

The accurate quantification of trace-level organic pollutants in environmental samples such as water, soil, and biota is a critical task for assessing environmental quality and human exposure risks. Many of these contaminants, including phenols, carboxylic acids, and certain pesticides, are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC).[1][2] Derivatization is a chemical modification technique employed to convert these challenging analytes into less polar, more volatile, and more thermally stable derivatives, thereby enhancing their chromatographic performance and detectability.[3][4]

Heptafluorobenzyl iodide (HFBI), and its closely related analog pentafluorobenzyl bromide (PFBBr), are highly effective derivatizing agents for this purpose. The introduction of the polyfluorinated benzyl group significantly improves the volatility of polar analytes and, crucially, introduces a highly electronegative moiety. This makes the derivatives exceptionally sensitive to electron capture detection (ECD), a highly selective and sensitive detection method for halogenated compounds. This application note provides a comprehensive guide to the theory, application, and detailed protocols for using HFBI in the analysis of environmental samples.

The Chemistry of HFBI Derivatization: A Nucleophilic Substitution Approach

The derivatization reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7][8][9] In this reaction, the analyte, which contains an active hydrogen (e.g., in a hydroxyl, carboxyl, or amino group), acts as the nucleophile. The lone pair of electrons on the nucleophilic atom attacks the electrophilic methylene carbon of HFBI, while the iodide ion, an excellent leaving group, departs.[5] This process occurs in a single, concerted step, leading to the formation of a stable heptafluorobenzyl ether, ester, or amine derivative.

The reaction is typically carried out in an organic solvent and may be facilitated by a base catalyst to deprotonate the analyte, thereby increasing its nucleophilicity. The general reaction scheme is as follows:

-

For Phenols and Alcohols: R-OH + C₆F₇CH₂I → R-O-CH₂C₆F₇ + HI

-

For Carboxylic Acids: R-COOH + C₆F₇CH₂I → R-COO-CH₂C₆F₇ + HI

-

For Amines: R-NH₂ + C₆F₇CH₂I → R-NH-CH₂C₆F₇ + HI

The choice of solvent and reaction conditions (temperature and time) is critical for achieving high derivatization yields and minimizing side reactions.

Diagram: HFBI Derivatization Workflow

Caption: General workflow for environmental sample analysis using HFBI derivatization.

Detailed Application Protocols

The following protocols provide a starting point for the derivatization of common environmental contaminants. Optimization of reaction conditions may be necessary depending on the specific analyte, matrix, and desired sensitivity.

Protocol 1: Derivatization of Phenolic Compounds in Water Samples

This protocol is adapted from established methods for derivatizing phenols with polyfluorobenzyl halides.[10][11]

1. Sample Preparation and Extraction: a. Collect a 1-liter water sample in a clean glass container. b. Acidify the sample to pH < 2 with concentrated sulfuric acid. c. Extract the sample twice with 60 mL of dichloromethane (DCM) using a separatory funnel. d. Combine the DCM extracts and dry them by passing through a column of anhydrous sodium sulfate. e. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization Procedure: a. To the 1 mL concentrated extract, add 100 µL of a 10% (w/v) solution of this compound in acetone and 50 µL of a 30% (w/v) aqueous potassium carbonate solution (as a catalyst). b. Tightly cap the reaction vial and heat at 60°C for 1 hour in a heating block or water bath. c. After cooling to room temperature, add 5 mL of hexane and 5 mL of reagent-grade water. d. Shake vigorously for 1 minute and allow the layers to separate. e. Carefully transfer the upper hexane layer, containing the derivatized phenols, to a clean vial for GC analysis.

Protocol 2: Derivatization of Carboxylic Acid Herbicides in Soil Samples

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a centrifuge tube. b. Add 20 mL of a 1:1 mixture of acetone and 0.1 M potassium hydroxide. c. Shake vigorously for 30 minutes and then centrifuge at 2500 rpm for 10 minutes. d. Decant the supernatant and repeat the extraction with another 20 mL of the extraction solvent. e. Combine the supernatants, acidify to pH < 2 with concentrated hydrochloric acid, and extract twice with 20 mL of diethyl ether. f. Dry the combined ether extracts over anhydrous sodium sulfate and concentrate to 1 mL.

2. Derivatization Procedure: a. To the 1 mL concentrated extract, add 200 µL of a 10% (w/v) solution of this compound in acetone and a small amount of anhydrous potassium carbonate powder. b. Cap the vial and heat at 80°C for 2 hours. c. After cooling, add 5 mL of hexane and filter the solution to remove the potassium carbonate. d. The hexane solution is ready for GC-ECD or GC-MS analysis.

Instrumental Analysis: GC-ECD and GC-MS

The analysis of HFBI derivatives is typically performed using a gas chromatograph equipped with either an electron capture detector (ECD) or a mass spectrometer (MS).

-

GC-ECD: The ECD is highly sensitive to the electrophoric heptafluorobenzyl group, providing excellent sensitivity and selectivity for trace-level quantification.

-

GC-MS: Mass spectrometry offers definitive identification of the derivatives based on their mass spectra, providing an additional layer of confirmation.

Typical GC Conditions:

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temp. | 250°C |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0 mL/min |

| Detector Temp. | ECD: 300°C; MS Transfer Line: 280°C |

Data and Performance Characteristics

The following table summarizes typical performance data for the analysis of selected environmental contaminants using HFBI derivatization and GC-ECD.

| Analyte Class | Example Compound | Typical Limit of Detection (LOD) |

| Phenols | Pentachlorophenol | 0.01 - 0.1 µg/L |

| Carboxylic Acids | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.05 - 0.5 µg/L |

| Endocrine Disruptors | Bisphenol A | 0.1 - 1.0 µg/L |

Note: LODs are matrix-dependent and may vary based on the specific analytical system and sample preparation efficiency.

Troubleshooting and Method Validation

Common Issues and Solutions:

-

Low Derivatization Yield: Ensure reagents are fresh and anhydrous. Optimize reaction time, temperature, and catalyst concentration. The presence of water can significantly hinder the reaction.[4]

-

Interfering Peaks: Perform a thorough cleanup of the sample extract. Analyze a reagent blank to identify any contaminants introduced during the procedure.

-

Poor Peak Shape: Check the GC system for activity (e.g., in the liner or column). Ensure the derivatization reaction has gone to completion.

Method Validation: A robust method validation should be performed, including the assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction and derivatization efficiency.

Conclusion

Derivatization with this compound is a powerful technique for the sensitive and selective analysis of a wide range of polar environmental contaminants. By converting analytes into volatile and highly detectable derivatives, this method enables low-level quantification in complex matrices. The protocols and guidelines presented in this application note provide a solid foundation for researchers and analytical scientists to develop and implement robust methods for environmental monitoring and risk assessment.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. gcms.cz [gcms.cz]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. siue.edu [siue.edu]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. settek.com [settek.com]

- 11. epa.gov [epa.gov]

gas chromatography conditions for Heptafluorobenzyl derivatives

An Application Guide to the Gas Chromatography of Heptafluorobenzyl (HFB) Derivatives

Authored by: A Senior Application Scientist

Introduction: Enhancing Analyte Detectability and Volatility